molecular formula C21H18Br2N2O5S B10901678 2-[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10901678
M. Wt: 570.3 g/mol
InChI Key: ROYNWCPAIRSPOG-OQLLNIDSSA-N
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Description

2-{5-[(E)-1-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine atoms, an ethoxy group, a hydroxyl group, and a thiazolone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-1-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.

    Ethoxylation and Hydroxylation: The ethoxy and hydroxyl groups are introduced via nucleophilic substitution and subsequent oxidation reactions.

    Condensation Reaction: The final step involves the condensation of the thiazolone derivative with the appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the thiazolone ring can be reduced to alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like sodium azide (NaN_3) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential antimicrobial and anticancer properties. The presence of bromine atoms and the thiazolone ring are of particular interest due to their known biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism by which 2-{5-[(E)-1-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The bromine atoms and thiazolone ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(E)-1-(2,3-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • 2-{5-[(E)-1-(2,3-DIBROMO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The unique combination of functional groups in 2-{5-[(E)-1-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE, particularly the ethoxy group, distinguishes it from similar compounds. This difference can lead to variations in reactivity and biological activity, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C21H18Br2N2O5S

Molecular Weight

570.3 g/mol

IUPAC Name

2-[(5E)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H18Br2N2O5S/c1-3-30-14-8-12(17(22)18(23)19(14)27)9-15-20(28)25(21(29)31-15)10-16(26)24-13-6-4-11(2)5-7-13/h4-9,27H,3,10H2,1-2H3,(H,24,26)/b15-9+

InChI Key

ROYNWCPAIRSPOG-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)Br)O

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)Br)O

Origin of Product

United States

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